1-{thieno[2,3-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine
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Overview
Description
1-{thieno[2,3-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines thieno[2,3-d]pyrimidine and thieno[3,2-c]pyridine moieties, making it a valuable candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{thieno[2,3-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine typically involves multi-step reactions starting from readily available thiophene derivatives. One common approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often include heating and the use of desiccants like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods is being optimized to ensure high yields and purity of the final product. Green chemistry approaches, such as the use of cage-like amines in one-pot reactions, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-{thieno[2,3-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethyl orthoformate, DMF-DMA, potassium carbonate, and various nucleophiles. Reaction conditions often involve heating, refluxing, and the use of solvents like ethanol or xylene .
Major Products
The major products formed from these reactions include various thieno[2,3-d]pyrimidine and thieno[3,2-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-{thieno[2,3-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an antitubercular agent and as an inhibitor of enzymes like PDE4
Mechanism of Action
The mechanism of action of 1-{thieno[2,3-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit PDE4, leading to the downregulation of TNF-α and other inflammatory mediators . The compound’s ability to interact with various enzymes and receptors is attributed to its unique structural features, which allow it to fit into specific binding sites .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also feature a fused thiophene ring and are used in similar applications.
Uniqueness
What sets 1-{thieno[2,3-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine apart is its combination of two distinct heterocyclic systems, which enhances its versatility and potential for various applications. Its unique structure allows for more diverse interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S2/c1-4-19(7-11-2-5-21-14(1)11)12-8-20(9-12)15-13-3-6-22-16(13)18-10-17-15/h2-3,5-6,10,12H,1,4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTWPXOVLVAGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C4=C5C=CSC5=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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